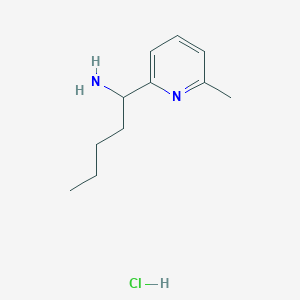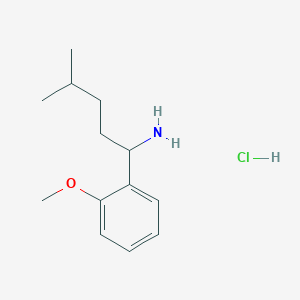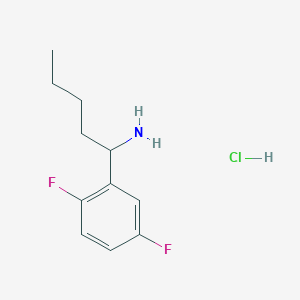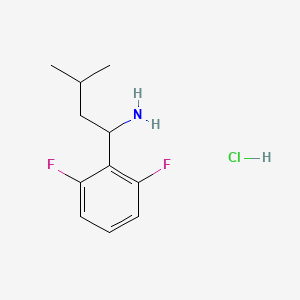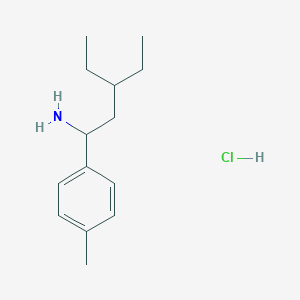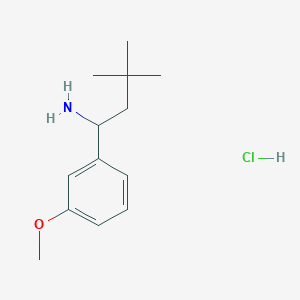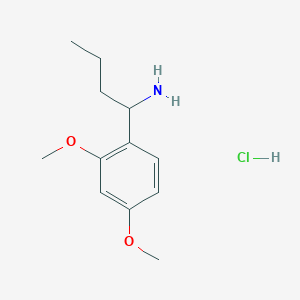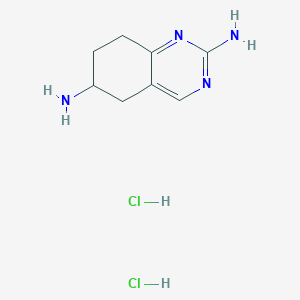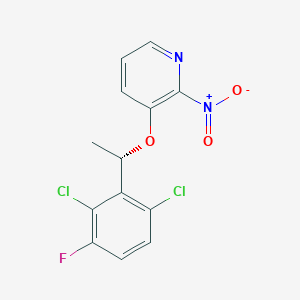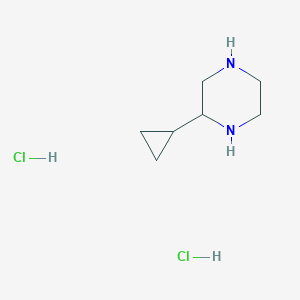
2-Cyclopropyl-piperazine dihydrochloride
Vue d'ensemble
Description
2-Cyclopropyl-piperazine dihydrochloride is a chemical compound with the CAS Number: 1965309-42-5 . It has a molecular weight of 199.12 and its IUPAC name is 2-cyclopropylpiperazine dihydrochloride . It is a white solid in its physical form .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 2-Cyclopropyl-piperazine dihydrochloride is 1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H . This indicates the presence of a cyclopropyl group attached to a piperazine ring, along with two hydrochloride groups.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
2-Cyclopropyl-piperazine dihydrochloride is a white solid . It has a molecular weight of 199.12 . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H .Applications De Recherche Scientifique
Medicinal Chemistry
2-Cyclopropyl-piperazine dihydrochloride: is a significant compound in medicinal chemistry due to its piperazine core, a common motif in pharmaceuticals. Piperazines are known for their presence in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The cyclopropyl group may confer additional lipophilicity or structural rigidity, potentially influencing the pharmacokinetics and pharmacodynamics of the derivative drugs.
Agriculture
In agriculture, piperazine derivatives are explored for their potential use as pesticides or herbicides. While specific applications of 2-Cyclopropyl-piperazine dihydrochloride in agriculture are not well-documented, the structural modification of piperazine rings can lead to compounds with bioactive properties against pests and plant diseases .
Material Science
The role of 2-Cyclopropyl-piperazine dihydrochloride in material science could involve the synthesis of novel polymers or coatings. Piperazine compounds can act as curing agents or crosslinkers due to their bifunctional nature, which may enhance the properties of materials such as resins or adhesives .
Environmental Science
Environmental science research may utilize 2-Cyclopropyl-piperazine dihydrochloride in the study of environmental contaminants. Piperazine derivatives are sometimes found in wastewater, and understanding their behavior and breakdown can inform treatment processes and environmental impact assessments .
Biochemistry
In biochemistry, 2-Cyclopropyl-piperazine dihydrochloride could be used in the synthesis of biomolecules or as a building block in peptidomimetics. The piperazine ring is a versatile scaffold that can mimic the backbone of peptides and interact with biological targets .
Mécanisme D'action
Target of Action
The primary target of 2-Cyclopropyl-piperazine Dihydrochloride is similar to that of Piperazine, which is known to act on the GABA (gamma-aminobutyric acid) receptors . These receptors play a crucial role in the nervous system by inhibiting or reducing the activity of neurons.
Mode of Action
2-Cyclopropyl-piperazine Dihydrochloride, like Piperazine, is believed to act as a GABA receptor agonist . This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings. This results in flaccid paralysis of the worm .
Biochemical Pathways
Given its similarity to piperazine, it may influence the gabaergic system, which is involved in a wide range of physiological functions, including the regulation of neuronal excitability and muscle tone .
Pharmacokinetics
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-piperazine Dihydrochloride’s action are likely to be related to its interaction with the GABA receptors. By acting as a GABA receptor agonist, it can cause hyperpolarization of nerve endings, leading to the paralysis of parasites . This allows the host body to easily remove or expel the invading organism .
Propriétés
IUPAC Name |
2-cyclopropylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLIRMDIUZUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




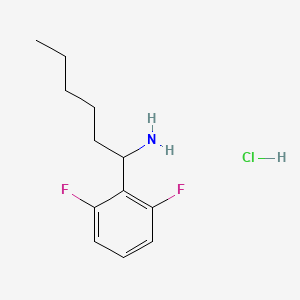

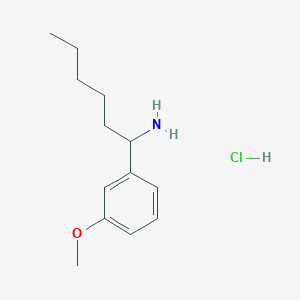
![tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1458062.png)
